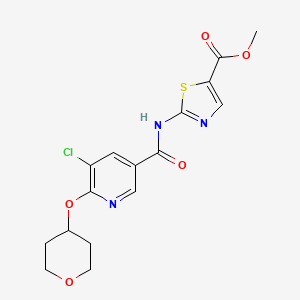

methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

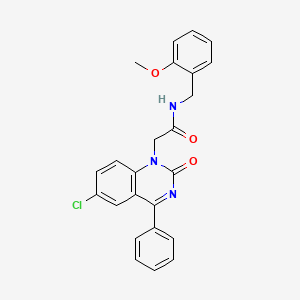

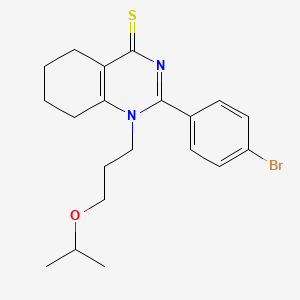

The compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Synthesis Analysis

While the exact synthesis process for this compound is not available, tetrahydropyranyl (THP) ethers, which are derivatives of tetrahydropyran, are commonly used as protecting groups in organic synthesis . They are typically derived from the reaction of alcohols and 3,4-dihydropyran .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. Tetrahydropyran exists in its lowest energy Cs symmetry chair conformation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydropyran is a colourless volatile liquid .Scientific Research Applications

Synthesis and Reactions in Organic Chemistry

Synthesis of Heterocyclic Compounds : The compound has been utilized in the synthesis of various heterocyclic compounds such as pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. This involves condensation reactions with different dielectrophiles, showcasing its versatility in organic synthesis (Kappe & Roschger, 1989).

Preparation of Novel Comenic Acid Derivatives : The compound has been used in the preparation of novel comenic acid derivatives containing isoxazole and isothiazole moieties. These derivatives show potential applications in bioassays and could have synergistic effects with antitumor drugs (Kletskov et al., 2018).

Production of Fungicidal Agents : It has played a role in the synthesis of fungicidal agents, particularly against rice sheath blight. Its derivatives have been evaluated for structure-activity relationships, highlighting its potential in agricultural chemistry (Chen, Li & Han, 2000).

Biological Activity and Pharmaceutical Research

Antioxidant and Antihyperglycemic Agents : Derivatives of the compound have been synthesized and found to exhibit significant antioxidant and antihyperglycemic activities. This indicates its potential use in medicinal chemistry for the development of new drugs (Kenchappa et al., 2017).

SDH Inhibitors for Antifungal Applications : It has been used in the design of SDH inhibitors, showing significant antifungal activity against various agricultural pathogens. This is crucial for the development of new antifungal agents (Liu et al., 2020).

Antimicrobial Screening : The compound has been involved in antimicrobial screenings, where derivatives have shown promising activity against various bacterial and fungal species. This demonstrates its utility in the search for new antimicrobial agents (Patel & Shaikh, 2010).

Cancer Research : Derivatives of the compound have been synthesized and tested for their anticancer properties. This includes the study of their binding affinities to specific cancer-related receptors and their cytotoxic effects on cancer cell lines (Sayed et al., 2019).

Additional Applications in Chemistry and Drug Development

Structural and Computational Studies : The compound has been a subject of structural and computational studies, providing insights into its molecular configuration and the potential for modification and optimization in drug development (Shen et al., 2012).

QSAR Studies for Antibacterial Agents : Quantitative structure–activity relationship (QSAR) studies have been conducted using derivatives of the compound. These studies aim to optimize antibacterial properties, showcasing its application in drug design (Palkar et al., 2017).

properties

IUPAC Name |

methyl 2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O5S/c1-23-15(22)12-8-19-16(26-12)20-13(21)9-6-11(17)14(18-7-9)25-10-2-4-24-5-3-10/h6-8,10H,2-5H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVBPHRXCJDZOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2666793.png)

![(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol](/img/structure/B2666794.png)

![N-[1-(4-chlorobenzyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2666800.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2666802.png)

![1-benzyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2666807.png)